1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. It is known for its significant role in various biochemical processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. One common method includes the protection of hydroxyl groups, followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrimidine compounds .
Scientific Research Applications
1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: It has been investigated for its antiviral and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to enzymes involved in nucleic acid synthesis, inhibiting their activity and thereby disrupting the replication of viral and cancer cells. The pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
Uridine: A naturally occurring nucleoside with a similar structure but lacking the methoxyethoxy group.
Cytidine: Another pyrimidine nucleoside that differs in the functional groups attached to the pyrimidine ring.
Uniqueness
1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its methoxyethoxy group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other pyrimidine nucleosides and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C13H20N2O7 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O7/c1-7-5-15(13(19)14-11(7)18)12-9(17)10(8(6-16)22-12)21-4-3-20-2/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,19)/t8-,9+,10?,12-/m1/s1 |
InChI Key |
JFKOVKUSGMUXKQ-RXHRYUJKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OCCOC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OCCOC)O |
Origin of Product |
United States |
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